Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an organic compound with a complex structure that includes a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of L-alanine with diethylamino methanol to form L-alanine methyl ester. This intermediate is then reacted with N-ethoxyoxoacetyl chloride to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include:
- Methyl (2R)-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoate
- Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride
Uniqueness
What sets this compound apart is its unique benzothiophene ring structure, which imparts specific chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential therapeutic effects compared to other similar compounds .
Properties
Molecular Formula |
C14H17NO5S |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C14H17NO5S/c1-3-20-14(18)11(16)15-12-10(13(17)19-2)8-6-4-5-7-9(8)21-12/h3-7H2,1-2H3,(H,15,16) |
InChI Key |
VSICYJBGDLKFTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Origin of Product |
United States |
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